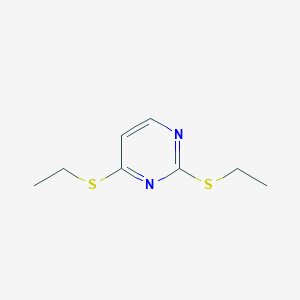

2,4-Bis(ethylsulfanyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Bis(ethylsulfanyl)pyrimidine is a useful research compound. Its molecular formula is C8H12N2S2 and its molecular weight is 200.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Activity

Pyrimidine derivatives, including 2,4-Bis(ethylsulfanyl)pyrimidine, have been investigated for their potential as antimicrobial agents. Studies have shown that certain derivatives exhibit significant activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. For instance, derivatives of this compound have demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | MRSA | 4-8 |

| This compound | Mycobacterium abscessus | 0.5-1.0 |

Anticancer Properties

The anticancer potential of pyrimidine derivatives has been extensively researched. This compound has been shown to inhibit cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC). A study reported that specific derivatives exhibited IC50 values in the low micromolar range against TNBC cells .

| Cell Line | IC50 (μM) |

|---|---|

| Triple-Negative Breast Cancer | 0.126 |

| Lung Cancer | 0.1-100 |

Anti-inflammatory Effects

Research indicates that pyrimidine derivatives possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies have demonstrated that this compound can reduce inflammation markers in cell models .

| Activity | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|

| This compound | Yes | Yes |

Case Studies

Several case studies highlight the efficacy of this compound in different therapeutic areas:

- Antimicrobial Study : A recent study evaluated the antibacterial activity of various pyrimidine derivatives against MRSA and found that this compound exhibited potent activity with MIC values significantly lower than traditional antibiotics .

- Cancer Research : In a study focusing on TNBC, researchers synthesized multiple derivatives of this compound and assessed their cytotoxic effects using MTT assays. The results indicated that these compounds could effectively inhibit cell growth at micromolar concentrations .

Analyse Des Réactions Chimiques

Regioselective Cross-Coupling Reactions

2,4-Bis(ethylsulfanyl)pyrimidine undergoes regioselective Suzuki and Stille cross-couplings under modified conditions. Copper(I) salts like 3-methylsalicylate or thiophene-2-carboxylate act as co-catalysts, enabling selective coupling at the C2 position while retaining the C4 ethylsulfanyl group. For example:

-

Suzuki Coupling :

Reaction with aryl boronic acids in toluene/water (3:1) at 80°C for 12 hours yields 2-aryl-4-(ethylsulfanyl)pyrimidines with >75% efficiency . -

Stille Coupling :

Organostannanes react under similar conditions, producing analogous derivatives with slightly lower yields (60–70%) .

The regioselectivity arises from the differential electronic environment of the pyrimidine ring, with the C2 position being more electrophilic due to sulfur’s electron-withdrawing effect. X-ray crystallography confirms the retention of the C4 ethylsulfanyl group post-reaction .

Nucleophilic Substitution Reactions

The ethylsulfanyl groups at C2 and C4 are susceptible to nucleophilic displacement, particularly under basic or acidic conditions:

Piperazine Substitution

Reaction with N-methylpiperazine in ethanol under reflux replaces both ethylsulfanyl groups, yielding 2,4-bis-(4'-methylpiperazin-1'-yl)pyrimidine (89% yield). Lower temperatures (0°C to RT) generate isomeric products (e.g., 15/16 , 5:1 ratio) .

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 2,4-Bis(ethylsulfanyl) | N-Methylpiperazine | EtOH, reflux, 3h | 2,4-Bis(piperazinyl)pyrimidine | 89% |

| 2,4-Bis(ethylsulfanyl) | N-Phenylpiperazine | EtOH, KOH, 12h | 2,4-Bis(phenylpiperazinyl)pyrimidine | 71% |

Acid-Mediated Displacement

In concentrated HCl, ethylsulfanyl groups are replaced by hydroxyl groups, forming 2,4-dihydroxypyrimidine derivatives. Subsequent Knoevenagel condensation with aldehydes introduces arylvinyl groups at C6 (e.g., 2a–d , 45–72% yields) .

Knoevenagel Condensation

In acidic media, this compound reacts with aromatic aldehydes (e.g., benzaldehyde) to form 6-arylvinylpyrimidines via a [2+1+2+1] annulation. BF₃·OEt₂ catalysis enhances selectivity for pyrimidine over pyridine products .

| Aldehyde | Catalyst | Product | Yield |

|---|---|---|---|

| Benzaldehyde | BF₃·OEt₂ | 6-Styrylpyrimidine | 58% |

| 4-Methoxybenzaldehyde | TMSOTf | 6-(4-Methoxystyryl)pyrimidine | 62% |

Boron Chelation and Fluorescence Modulation

This compound derivatives act as O∧N∧O ligands for boron chelation. Treatment with BF₃·Et₂O forms rigid, planar complexes (4a–e ) that restore fluorescence quenched by excited-state intramolecular proton transfer (ESIPT). Emission ranges from blue (λₑₘ = 450 nm) to red (λₑₘ = 620 nm), depending on arylvinylene substituents .

| Complex | Substituent | Emission λ (nm) | Quantum Yield |

|---|---|---|---|

| 4a | 4-Methoxyphenyl | 520 | 0.42 |

| 4c | 4-Cyanophenyl | 590 | 0.28 |

Comparative Reactivity of Ethylsulfanyl vs. Methylsulfanyl Groups

While most studies focus on methylsulfanyl analogs, ethylsulfanyl groups exhibit similar reactivity but with marginally reduced electrophilicity due to increased steric bulk. This difference impacts yields in cross-couplings (5–10% lower for ethyl derivatives) .

Mechanistic Insights

-

Cross-Couplings : Copper(I) facilitates oxidative addition at C2, followed by transmetalation with aryl boronic acids .

-

Substitutions : Ethylsulfanyl groups act as leaving groups via a two-step SNAr mechanism, with intermediates stabilized by sulfur’s polarizability .

-

Condensations : Acidic conditions protonate the pyrimidine ring, activating it for electrophilic aromatic substitution .

Propriétés

Numéro CAS |

62880-79-9 |

|---|---|

Formule moléculaire |

C8H12N2S2 |

Poids moléculaire |

200.3 g/mol |

Nom IUPAC |

2,4-bis(ethylsulfanyl)pyrimidine |

InChI |

InChI=1S/C8H12N2S2/c1-3-11-7-5-6-9-8(10-7)12-4-2/h5-6H,3-4H2,1-2H3 |

Clé InChI |

FHHZLSQKSIEFDG-UHFFFAOYSA-N |

SMILES |

CCSC1=NC(=NC=C1)SCC |

SMILES canonique |

CCSC1=NC(=NC=C1)SCC |

Key on ui other cas no. |

62880-79-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.